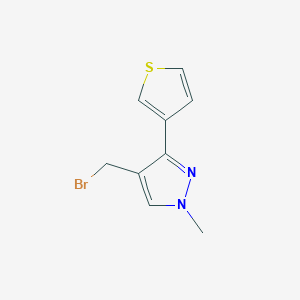

4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole

Description

4-(Bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a brominated pyrazole derivative featuring a thiophene substituent at the 3-position and a methyl group at the 1-position. The bromomethyl group at the 4-position serves as a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(bromomethyl)-1-methyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGOZABZKJSFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CSC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromomethyl group and a thiophene moiety, which is known to enhance its reactivity and biological interactions. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the thiophene contributes to the compound's electronic properties.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth, with some compounds demonstrating potency against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of critical enzymes such as DNA gyrase, which is essential for bacterial DNA replication.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.03 - 0.06 | |

| Related Pyrazole Derivative | Antibacterial | 0.008 - 0.046 |

Anti-inflammatory Effects

In addition to antimicrobial properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial survival and proliferation, such as DNA gyrase and topoisomerases.

- Receptor Interaction : It may interact with various biological receptors, potentially altering signaling pathways related to inflammation and infection.

Case Studies

- Antibacterial Activity : A study involving various pyrazole derivatives demonstrated that certain compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting a potential for developing new antibacterial agents.

- COX Inhibition : Research on pyrazole-based compounds indicated that some derivatives selectively inhibit COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole and related compounds:

Key Observations :

- Thiophene vs.

- Trifluoromethyl (CF₃) : Compounds with CF₃ (e.g., ) exhibit increased lipophilicity and resistance to oxidative metabolism, advantageous in drug design .

- Halogen Effects : Bromine in the bromomethyl group provides superior leaving-group ability compared to chlorine, facilitating nucleophilic substitutions .

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound typically involves three main stages:

- Formation of the pyrazole core with appropriate substitution

- Introduction of the thiophen-3-yl group at the 3-position

- Selective bromomethylation at the 4-position

Each stage requires careful control of reaction conditions to ensure regioselectivity and yield.

Preparation of the Pyrazole Core and Thiophen-3-yl Substitution

The pyrazole ring with a methyl substituent at the nitrogen (N1) can be synthesized via condensation of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.

- N-Methylation is commonly achieved by using methylhydrazine or N-methylhydrazine derivatives in the cyclization step.

- Incorporation of the thiophen-3-yl substituent at the 3-position can be accomplished by using thiophene-3-carboxaldehyde or related thiophene derivatives in condensation reactions with hydrazine precursors under acidic or basic catalysis.

A representative approach involves condensation of methylhydrazine with a β-keto aldehyde or β-keto ester bearing the thiophen-3-yl substituent, yielding the 1-methyl-3-(thiophen-3-yl)pyrazole skeleton.

Bromomethylation at the 4-Position

The critical step for obtaining 4-(bromomethyl) substitution involves selective functionalization at the 4-position of the pyrazole ring.

- Bromomethylation is typically performed by reacting the pyrazole intermediate with bromomethylating agents such as N-bromosuccinimide (NBS) or bromomethyl halides under controlled conditions.

- The reaction often requires the presence of a base or catalyst to facilitate selective substitution.

- Temperature control is crucial to avoid poly-substitution or side reactions.

Example Preparation Method (Adapted from Related Pyrazole Syntheses)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Cyclization | Methylhydrazine + Thiophene-3-carboxaldehyde + β-keto ester, acidic catalyst (e.g., acetic acid), reflux | Formation of 1-methyl-3-(thiophen-3-yl)pyrazole core via condensation and cyclization | Moderate to high yields; purity improved by recrystallization |

| 2. Bromomethylation | Pyrazole intermediate + N-bromosuccinimide (NBS) + base (e.g., K2CO3), solvent (e.g., dichloromethane), 0–25°C | Selective bromomethylation at 4-position of pyrazole ring | Yields vary (40–70%); reaction monitored by HPLC or TLC |

| 3. Purification | Silica gel chromatography or recrystallization from suitable solvents | Isolation of pure 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole | High purity (>95% by HPLC) |

Research Findings and Optimization Notes

- Catalyst and Solvent Effects: Use of mild bases such as potassium carbonate and solvents like dichloromethane or tetrahydrofuran facilitates selective bromomethylation without ring degradation.

- Temperature Control: Maintaining low temperatures (0 to 25 °C) during bromomethylation reduces side reactions and over-bromination.

- Reagent Stoichiometry: Slight excess of bromomethylating agent ensures complete conversion but must be balanced to avoid poly-substitution.

- Purification: Silica gel chromatography with gradient elution (e.g., ethyl acetate in heptane) effectively separates the desired product from unreacted starting materials and side products.

Comparative Data Table of Key Parameters in Preparation

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Pyrazole core formation | Acidic medium, reflux, 4–6 hours | Efficient cyclization, good regioselectivity |

| Bromomethylation agent | N-Bromosuccinimide (1.1 eq) | Selective bromomethylation at 4-position |

| Base | Potassium carbonate or sodium carbonate | Neutralizes HBr formed, promotes substitution |

| Solvent | Dichloromethane or tetrahydrofuran | Good solubility, moderate polarity |

| Temperature | 0 to 25 °C | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Ensures complete conversion |

| Yield | 40–70% (bromomethylation step) | Dependent on purity of starting materials |

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by bromomethylation. Key steps include:

- Core formation : Condensation of thiophen-3-yl-substituted hydrazines with β-ketoesters or via cyclization of alkynyl precursors .

- Bromomethylation : Introduction of the bromomethyl group using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light) .

- Critical parameters : Temperature (often 50–80°C), solvent polarity (e.g., THF or DMF), and reaction time (16–24 hours) significantly impact yield and purity. For example, THF/water mixtures (1:1) enhance solubility and reactivity in copper-catalyzed couplings .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the bromomethyl group shows a characteristic triplet near δ 4.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 267.05) and isotopic patterns .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereoelectronic effects (e.g., dihedral angles between pyrazole and thiophene rings) .

Q. How does the bromomethyl group influence reactivity in functionalization reactions?

The bromomethyl group is highly reactive in nucleophilic substitutions (SN2) and cross-couplings:

- SN2 reactions : Reacts with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF) to form methyl-substituted derivatives .

- Suzuki-Miyaura couplings : Bromine can be replaced via palladium-catalyzed coupling with aryl/vinyl boronic acids, enabling diversity-oriented synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the bromomethyl carbon exhibits high electrophilicity (LUMO energy ≈ −1.5 eV) .

- pKa prediction : Linear Free Energy Relationships (LFERs) estimate acidity (e.g., C–H bonds adjacent to electron-withdrawing groups), guiding deprotonation strategies for functionalization .

- Mechanistic insights : Transition state modeling explains regioselectivity in cross-couplings (e.g., preferential substitution at bromine over thiophene positions) .

Q. How do substituent variations impact biological activity in pyrazole derivatives?

Comparative studies of analogous compounds reveal structure-activity relationships (SAR):

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Methyl, trifluoromethyl | Anticancer (IC₅₀ = 12 µM) | |

| 4-Nitro-5-(trifluoromethyl)-1H-pyrazole | Nitro, trifluoromethyl | Antimicrobial (MIC = 8 µg/mL) | |

| Target compound | Bromomethyl, thiophen-3-yl | Pending pharmacological assays |

Key trends:

- Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity, improving binding to enzymatic targets .

- Thiophene rings contribute to π-π stacking interactions in receptor binding pockets .

Q. How can researchers resolve contradictory data in reaction yields or regioselectivity?

- Case study : Discrepancies in Suzuki coupling yields (e.g., 60–75% in similar derivatives) may arise from:

- Catalyst loading : Optimal Pd(PPh₃)₄ at 5 mol% vs. excess leading to side reactions .

- Purification methods : Column chromatography vs. recrystallization affects reported purity .

- Mitigation strategies :

- Control reaction atmosphere (N₂/Ar) to prevent oxidation.

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate NMR quantification .

Methodological Guidance

Q. What strategies optimize thermal stability for long-term storage?

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (typically >150°C for this compound).

- Storage conditions :

- Temperature : −20°C in amber vials to prevent light-induced degradation .

- Humidity : Desiccants (e.g., silica gel) mitigate hydrolysis of the bromomethyl group .

Q. How can researchers validate synthetic intermediates without commercial standards?

- Comparative spectroscopy : Match ¹H NMR shifts with DFT-simulated spectra (RMSD < 0.1 ppm) .

- X-ray vs. computational structures : Overlay experimental and DFT-optimized geometries (e.g., C–Br bond length = 1.9 Å) to confirm intermediate identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.